molecular formula C19H16FN3O B13741333 3-(4-Fluorophenyl)-1-(oxan-2-yl)-1H-indazole-5-carbonitrile CAS No. 395100-09-1

3-(4-Fluorophenyl)-1-(oxan-2-yl)-1H-indazole-5-carbonitrile

Cat. No.: B13741333
CAS No.: 395100-09-1
M. Wt: 321.3 g/mol
InChI Key: CFRMPQBHCJGIJO-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carbonitrile is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a fluorophenyl group, a tetrahydropyran ring, and a carbonitrile group attached to the indazole core. Indazole derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carbonitrile typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Tetrahydropyran Ring: The tetrahydropyran ring can be attached through a nucleophilic substitution reaction involving a suitable tetrahydropyran derivative.

    Formation of the Carbonitrile Group: The carbonitrile group can be introduced via a cyanation reaction using reagents such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution using sodium cyanide or electrophilic substitution using halogenating agents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

3-(4-Fluorophenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Chemical Biology: The compound is utilized as a probe to investigate biological processes and interactions.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of cellular pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ezetimibe: A cholesterol-lowering drug with a similar fluorophenyl group.

    Indazole Derivatives: Other indazole derivatives with different substituents on the indazole core.

Uniqueness

3-(4-Fluorophenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrahydropyran ring and the carbonitrile group differentiates it from other indazole derivatives, potentially leading to unique interactions with molecular targets and distinct therapeutic applications.

Properties

CAS No.

395100-09-1

Molecular Formula

C19H16FN3O

Molecular Weight

321.3 g/mol

IUPAC Name

3-(4-fluorophenyl)-1-(oxan-2-yl)indazole-5-carbonitrile

InChI

InChI=1S/C19H16FN3O/c20-15-7-5-14(6-8-15)19-16-11-13(12-21)4-9-17(16)23(22-19)18-3-1-2-10-24-18/h4-9,11,18H,1-3,10H2

InChI Key

CFRMPQBHCJGIJO-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=C(C=C(C=C3)C#N)C(=N2)C4=CC=C(C=C4)F

Origin of Product

United States

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